5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Overview
Description
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is an organic compound belonging to the class of carboxylic acids. It features a carboxyl group (-COOH) attached to a 5-methylisochroman ring structure. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID can be synthesized through several methods:
Oxidation of 5-Methylisochroman: This method involves the oxidation of 5-methylisochroman using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Hydrolysis of 5-Methylisochroman-1-carboxylate Esters: The ester derivatives of 5-methylisochroman-1-carboxylic acid can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Grignard Reagent Method: The reaction of a Grignard reagent with carbon dioxide followed by acidification can also produce 5-methylisochroman-1-carboxylic acid.
Industrial Production Methods
Industrial production of 5-methylisochroman-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction of 5-methylisochroman-1-carboxylic acid can yield alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups such as halides, amides, or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of acid chlorides, esters, or amides
Scientific Research Applications
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3-methylisochroman-5-carboxylic acid
- (3S)-5-Hydroxy-8-methoxy-3-methylisochroman-1-one
- ®-8-Hydroxy-6-methoxy-3-methylisochroman-1-one
Uniqueness
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHHZPGKCVNMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC(C2=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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